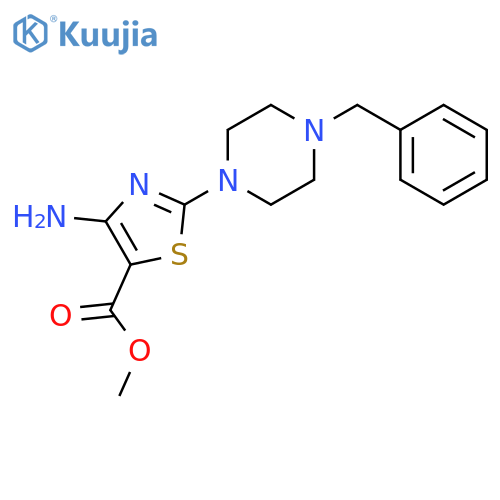

Cas no 343375-51-9 (Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate)

343375-51-9 structure

商品名:Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate

CAS番号:343375-51-9

MF:C16H20N4O2S

メガワット:332.420601844788

MDL:MFCD00139424

CID:3143077

PubChem ID:1482458

Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

- methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate

- MFCD00139424

- Oprea1_634104

- AKOS005071035

- SMR000549416

- MLS001165429

- 343375-51-9

- Methyl4-amino-2-(4-benzylpiperazin-1-yl)thiazole-5-carboxylate

- HMS2864B15

- Methyl4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate

- CHEMBL1304107

- Methyl 4-amino-2-(4-benzylpiperazin-1-yl)thiazole-5-carboxylate

- 7C-049

- Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate

-

- MDL: MFCD00139424

- インチ: InChI=1S/C16H20N4O2S/c1-22-15(21)13-14(17)18-16(23-13)20-9-7-19(8-10-20)11-12-5-3-2-4-6-12/h2-6H,7-11,17H2,1H3

- InChIKey: OTLZFLBYSVSFMC-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C(N=C(S1)N2CCN(CC2)CC3=CC=CC=C3)N

計算された属性

- せいみつぶんしりょう: 332.131

- どういたいしつりょう: 332.131

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 99.9Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 172-174°

- ふってん: 491.6±55.0 °C at 760 mmHg

- フラッシュポイント: 251.1±31.5 °C

- じょうきあつ: 0.0±1.2 mmHg at 25°C

Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB257835-1g |

Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate, 95%; . |

343375-51-9 | 95% | 1g |

€290.20 | 2025-02-15 | |

| Chemenu | CM309316-1g |

Methyl 4-amino-2-(4-benzylpiperazin-1-yl)thiazole-5-carboxylate |

343375-51-9 | 95% | 1g |

$347 | 2022-12-28 | |

| abcr | AB257835-1 g |

Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate, 95%; . |

343375-51-9 | 95% | 1g |

€290.20 | 2023-04-27 | |

| TRC | M029510-50mg |

Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate |

343375-51-9 | 50mg |

$ 145.00 | 2022-06-04 | ||

| A2B Chem LLC | AI75488-1mg |

Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate |

343375-51-9 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AI75488-10g |

Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate |

343375-51-9 | >95% | 10g |

$1937.00 | 2024-04-20 | |

| abcr | AB257835-5g |

Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate, 95%; . |

343375-51-9 | 95% | 5g |

€1156.40 | 2025-02-15 | |

| A2B Chem LLC | AI75488-25g |

Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate |

343375-51-9 | >95% | 25g |

$4177.00 | 2024-04-20 | |

| Ambeed | A181779-1g |

Methyl 4-amino-2-(4-benzylpiperazin-1-yl)thiazole-5-carboxylate |

343375-51-9 | 95+% | 1g |

$318.0 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535916-1g |

Methyl 4-amino-2-(4-benzylpiperazin-1-yl)thiazole-5-carboxylate |

343375-51-9 | 98% | 1g |

¥2793.00 | 2024-05-17 |

Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

343375-51-9 (Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate) 関連製品

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:343375-51-9)Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate

清らかである:99%

はかる:1g

価格 ($):286.0